

Lavendustin C: A Technical Guide to its Targets and Binding Affinity

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Compound of Interest

Compound Name: *Lavendustin C*

Cat. No.: *B1674587*

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Introduction

Lavendustin C is a potent inhibitor of several protein kinases, making it a valuable tool for research in cellular signaling and a potential scaffold for drug development. This technical guide provides an in-depth overview of **Lavendustin C**'s primary molecular targets, its binding affinities, the experimental protocols used for its characterization, and its impact on key signaling pathways.

Core Concepts: Kinase Inhibition by Lavendustin C

Lavendustin C is a member of the lavendustin family of compounds, which were originally isolated from *Streptomyces griseolavendus*. These compounds are known for their ability to inhibit protein tyrosine kinases. The mechanism of action for lavendustins is generally competitive with respect to ATP, the phosphate donor in the kinase reaction, and non-competitive with respect to the protein or peptide substrate.

Quantitative Data: Targets and Binding Affinity of Lavendustin C

The inhibitory activity of **Lavendustin C** has been quantified against several key protein kinases. The half-maximal inhibitory concentration (IC₅₀) values, which represent the

concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

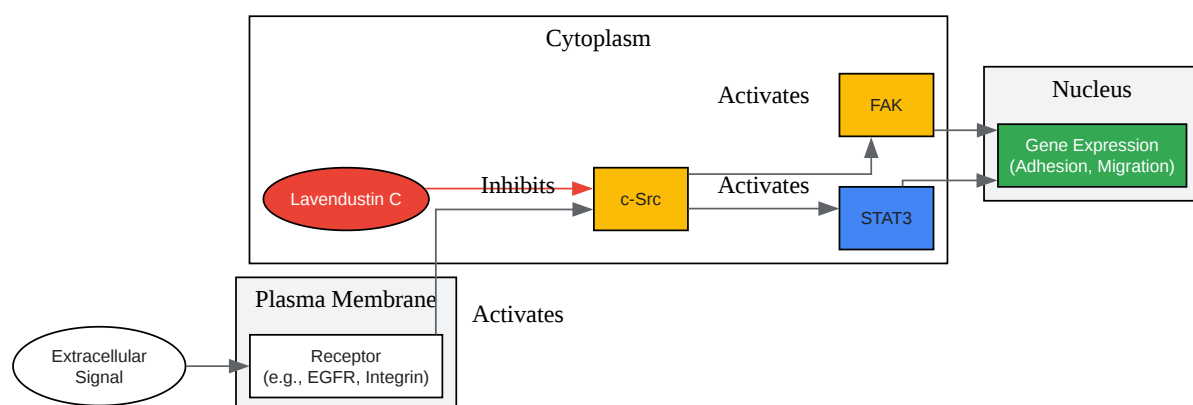
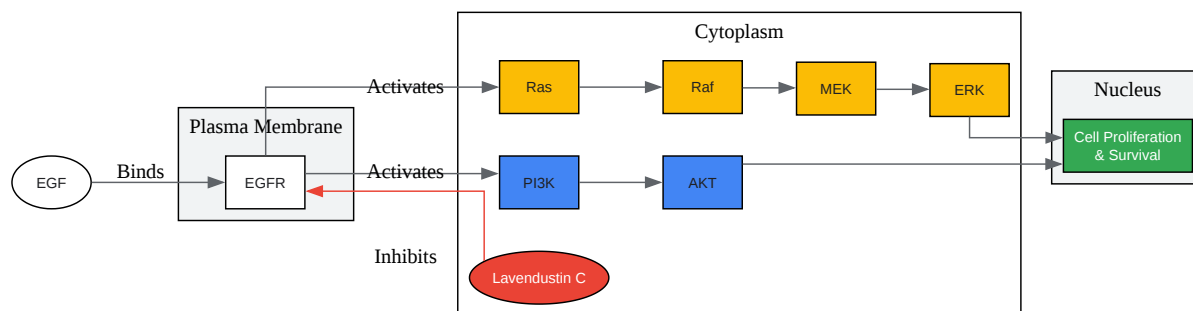
Target Kinase	IC50 (μM)
Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase	0.012 ^[1]
pp60c-src(+) kinase	0.5 ^[1]
Ca2+/calmodulin-dependent kinase II (CaMKII)	0.2 ^[1]

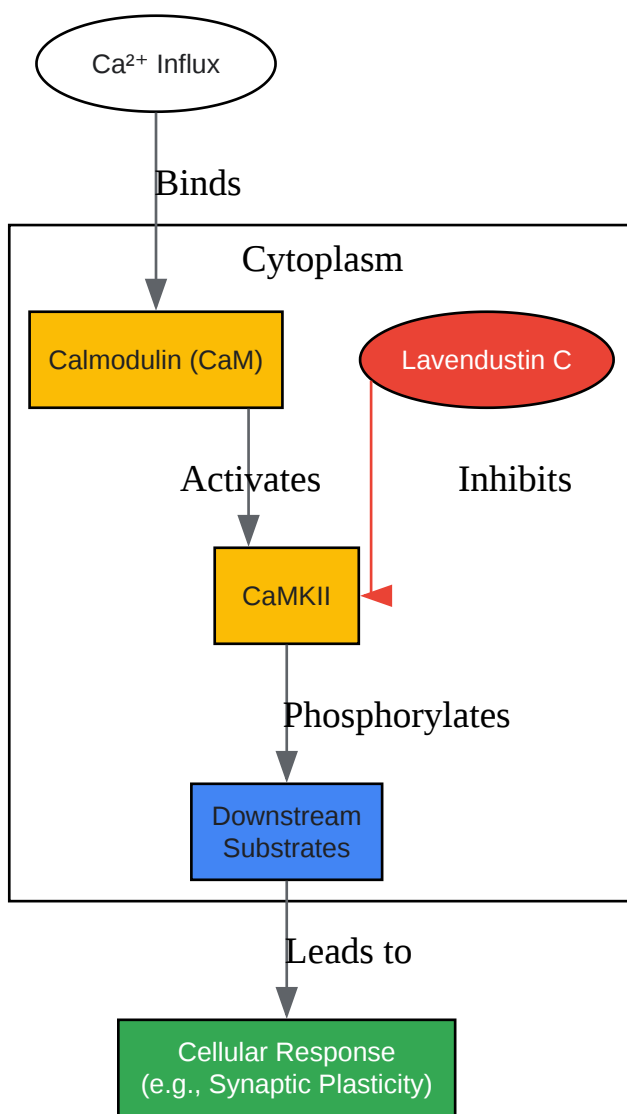
Signaling Pathways Modulated by Lavendustin C

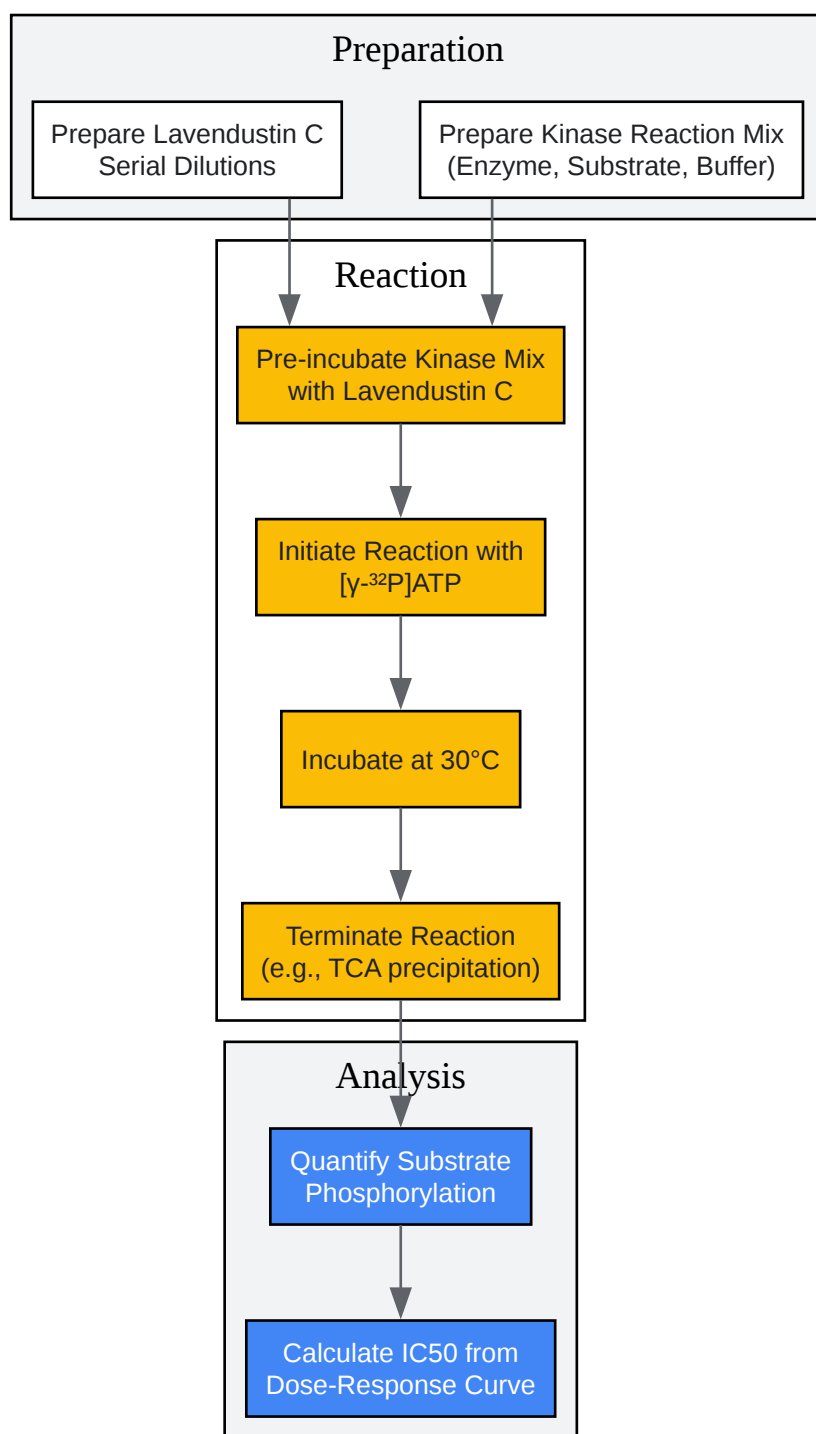
Lavendustin C's inhibitory action on EGFR, Src, and CaMKII allows it to modulate several critical cellular signaling pathways that are often implicated in cell proliferation, differentiation, migration, and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell growth and survival. By inhibiting EGFR, **Lavendustin C** can effectively block these downstream signals.







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References

- 1. Long-term potentiation in the hippocampus is blocked by tyrosine kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
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